molecular formula C11H17N3O2S B8008544 (4,6-Dimethylpyrimidin-2-yl)-L-methionine

(4,6-Dimethylpyrimidin-2-yl)-L-methionine

Cat. No.: B8008544
M. Wt: 255.34 g/mol
InChI Key: OWIFURCXKBFSNX-VIFPVBQESA-N
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Description

(4,6-Dimethylpyrimidin-2-yl)-L-methionine is a compound that features a pyrimidine ring substituted with two methyl groups at the 4 and 6 positions, and an L-methionine moiety

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethylpyrimidin-2-yl)-L-methionine can undergo various chemical reactions including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Mechanism of Action

The mechanism by which (4,6-Dimethylpyrimidin-2-yl)-L-methionine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of microbial growth or interference with cellular processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Dimethylpyrimidin-2-yl)-L-methionine is unique due to its combination of a pyrimidine ring and an L-methionine moiety, which imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-7-6-8(2)13-11(12-7)14-9(10(15)16)4-5-17-3/h6,9H,4-5H2,1-3H3,(H,15,16)(H,12,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIFURCXKBFSNX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(CCSC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N[C@@H](CCSC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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